4-Bromo-3-methoxycinnamic acid
Overview
Description
4-Bromo-3-methoxycinnamic acid is an organic compound . It has been used in the preparation of various other compounds .
Synthesis Analysis
The synthesis of 4-Bromo-3-methoxycinnamic acid or similar compounds has been described in several studies . For instance, one study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxycinnamic acid contains a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Chemical Reactions Analysis
4-Bromo-trans-cinnamic acid has been shown to undergo a photo-induced head-to-head [2 + 2] cycloaddition reaction in addition to a reversible phase transition .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-methoxycinnamic acid include a molecular weight of 257.08 g/mol. The compound contains a total of 23 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Scientific Research Applications
Antibacterial Therapy
This compound has been explored for its potential in creating natural nanoparticles from medicinal plants, which could be applied to antibacterial therapy, particularly against drug-resistant strains of bacteria .
Organic Synthesis
It serves as a reagent and intermediate in organic synthesis, providing a scaffold for the construction of more complex chemical structures .
Nanoparticle Formation
In combination with other phytochemicals, 4-Bromo-3-methoxycinnamic acid can contribute to the formation of nanoparticles with antibacterial properties .
Polymer Research
It has been used in polymer-supported reactions, such as the stereoselective conversion of trans-cinnamic acid to trans-β-bromostyrene, showcasing its utility in polymer chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBZIWVGKOEFAF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxycinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.